molecular formula C9H9N3O2 B2785341 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2006-81-7

5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2785341
CAS No.: 2006-81-7
M. Wt: 191.19
InChI Key: GWRLBRPCUYQBGI-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ( 1913-72-0) is a high-value fused pyrimidine derivative that serves as a versatile scaffold in medicinal chemistry and anticancer drug discovery. Its core structure mimics purines, allowing it to interact with a variety of enzymatic targets. Research published in the Research Journal of Pharmacy and Technology has identified this specific pyrido[2,3-d]pyrimidine scaffold as a potent inhibitor of tyrosine kinase and thymidylate synthase, two critical targets in oncology. The study involved the design and synthesis of 25 derivatives, with subsequent molecular docking, in-vitro cytotoxicity evaluation, and MTT assay revealing that several compounds, notably 13c, 13e, and 14d , emerged as potential anticancer candidates against MCF-7 (breast cancer), Hep G2 (liver cancer), and Hela (cervical cancer) cell lines . The broader class of pyrido[2,3-d]pyrimidine derivatives has been extensively investigated for multi-target therapeutic applications. Recent studies highlight their significant potential as dual anticancer and antibacterial agents. These compounds can act as multi-target scaffolds, demonstrating promising cytotoxicity and efficacy in inhibiting both wild-type and mutant isoforms of the Epidermal Growth Factor Receptor (EGFR), a key driver in cancers like non-small-cell lung carcinoma (NSCLC). The mechanisms of action for these derivatives include inducing G0/G1 cell cycle arrest, promoting apoptosis, and effectively reducing cancer cell migration . This compound is an essential building block for researchers developing next-generation targeted therapies to overcome drug resistance. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,7-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRLBRPCUYQBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, making it useful in studying biological pathways and processes.

Medicine: In the field of medicine, 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown promise as a therapeutic agent

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain pathways. For example, it may inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : Methyl groups at 5 and 7 (target compound) vs. 1 and 3 () or 1 and 7 () significantly alter steric and electronic profiles.
  • Electron Effects : Electron-withdrawing groups (e.g., trifluorophenyl in 2o) enhance herbicidal activity by improving target binding, while electron-donating groups (e.g., methyl) may increase metabolic stability .

Herbicidal Activity

  • Compound 2o (3-methyl-1-(2,3,4-trifluorophenyl)): Exhibits potent herbicidal activity (IC₅₀ = 0.34 μM against Amaranthus retroflexus) via PPO inhibition. Molecular docking reveals π-π interactions with FAD600 and hydrogen bonds with Arg98/Thr176 in Nicotiana tabacum PPO .

Antimicrobial Activity

  • Compounds 22a/22b : Demonstrate moderate antimicrobial activity, with 22b (1,3-dimethyl derivative) showing improved yield (64%) and stability compared to 22a (58% yield). Structural analysis confirms hydrogen bonding via carbonyl and hydroxyl groups .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight Solubility Insights
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione N/A 207.19* Methyl groups may enhance lipophilicity.
1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4-dione 246 191.19 High melting point suggests strong crystal packing .
5-Methoxy-1-methyl derivative () >300 207.19 Methoxy group increases polarity but reduces solubility in nonpolar solvents.

*Calculated based on molecular formula C₉H₉N₃O₂.

Computational and Structural Insights

HOMO-LUMO Analysis

  • Compound 2o : Displays a HOMO localized on the pyrido[2,3-d]pyrimidine ring, facilitating electron donation to PPO. Its LUMO energy (−1.89 eV) is higher than flumioxazin (−2.12 eV), suggesting reduced electrophilicity .
  • Hydroxybenzoyl Derivatives (6a–d) : HOMO-LUMO gaps (3.91–4.10 eV) correlate with substituent electronegativity; electron-withdrawing groups (e.g., fluoro in 6b) narrow the gap, enhancing charge transfer .

Crystal Packing

  • Compound 2n (1-(2,6-diethylphenyl)-3-methyl): Exhibits a dihedral angle of 88.2° between the pyrido[2,3-d]pyrimidine and benzene rings, with intermolecular hydrogen bonds (C–H⋯O/N) and π-π stacking (3.06–3.10 Å) stabilizing the 3D structure .

Biological Activity

5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 179.19 g/mol
  • CAS Number : 11159818

Antimicrobial Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit varying degrees of antimicrobial activity. For example:

  • A study evaluated several derivatives against five bacterial strains and five fungal strains. Compounds derived from 5,7-dimethylpyrido[2,3-d]pyrimidine showed significant antimicrobial effects with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL for some potent candidates .
  • The introduction of specific substituents on the pyrimidine ring led to enhanced antibacterial activity. For instance, the 7,9-dimethyl derivative demonstrated superior activity against Bacillus subtilis and Bacillus cereus compared to standard antibiotics like amoxicillin .
CompoundBacterial StrainMIC (µg/mL)
5,7-Dimethyl derivativeB. subtilis4
5,7-Dimethyl derivativeB. cereus8
AmoxicillinB. subtilis16
AmoxicillinB. cereus16

Anticancer Activity

The anticancer potential of 5,7-dimethylpyrido[2,3-d]pyrimidine has also been explored:

  • In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutics .
  • Molecular docking studies indicated that these compounds could act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. Specific derivatives showed binding affinities comparable to known EGFR inhibitors .
Cell LineIC50 (µM) for 5,7-Dimethyl derivativeIC50 (µM) for Standard
HepG-21.55
MCF-70.93

Study on Antibacterial Efficacy

A recent study synthesized a series of pyridothienopyrimidine derivatives and evaluated their antibacterial properties. Among these compounds, the one derived from 5,7-dimethylpyrido[2,3-d]pyrimidine exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria with MIC values significantly lower than those of traditional antibiotics like amoxicillin .

Evaluation of Anticancer Properties

In another investigation focusing on anticancer activity, researchers synthesized various substituted pyrido[2,3-d]pyrimidine derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that certain modifications to the molecular structure enhanced cytotoxicity significantly compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves:

Cyclization : Reacting 6-amino precursors with aldehydes or ketones under reflux in ethanol or DMF, using bases like K₂CO₃ to facilitate cyclization .

Functionalization : Alkylation or iodination steps may require controlled pH and temperature. For example, alkylation with benzyl chlorides in DMF with K₂CO₃ at 60–80°C improves regioselectivity .

Optimization : Yield can be enhanced by varying solvents (e.g., DMF for polar intermediates), catalysts (e.g., Pd for cross-coupling), and reaction times (monitored via TLC). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substituent positions and ring structure. For example, methyl groups at positions 5 and 7 appear as singlets in 1H NMR (~δ 2.5 ppm) .
  • LCMS/HRMS : Validates molecular weight and detects impurities. Electrospray ionization (ESI) in positive mode is suitable for nitrogen-rich heterocycles .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30–70% over 25 min) assess purity (>95% required for biological assays) .

Q. What in vitro assays are commonly employed to screen for its biological activity, such as enzyme inhibition?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR or CDK2) at varying compound concentrations (1–100 µM). IC₅₀ values are calculated using dose-response curves .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined after 18–24 hrs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on biological efficacy?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with substituents at positions 2, 3, or 6 (e.g., halogens, methoxy groups) and compare activities. For example, replacing 5-methyl with 5-fluoro may enhance kinase affinity .
  • Activity Profiling : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity). A table from SAR studies may resemble:
Substituent PositionGroupIC₅₀ (Kinase X)MIC (S. aureus)
5CH₃12 µM64 µg/mL
5F8 µM32 µg/mL
7OCH₃20 µM>128 µg/mL
  • Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What strategies resolve contradictions in reported biological activities across different studies?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, bacterial inoculum size in MIC tests) .
  • Structural Validation : Re-examine NMR and crystallographic data (if available) to confirm compound identity. For instance, dihedral angles in the pyrido-pyrimidine ring can affect binding conformations .
  • Meta-Analysis : Compare datasets using tools like Forest plots to identify outliers or confounding variables (e.g., solvent DMSO vs. water solubility) .

Q. What computational methods aid in elucidating the mechanism of enzyme inhibition by this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region Lys33/Glu81) should form hydrogen bonds with the dione moiety .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD plots <2 Å indicate stable ligand-protein complexes .
  • Free Energy Calculations : MM-GBSA methods estimate binding energy (ΔG < −8 kcal/mol suggests strong inhibition) .

Q. How to address challenges in regioselectivity during alkylation/functionalization steps in synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrimidine-NH) to steer alkylation to specific positions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at electron-deficient carbons. For example, benzylation at N1 over N3 occurs in DMF due to steric hindrance .
  • Monitoring : Use TLC (silica, UV detection) or in-situ IR to track reaction progress. Quench aliquots at intervals and analyze by LCMS .

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